molecular formula C18H17FN4O2S B3810495 4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde

4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde

Cat. No. B3810495
M. Wt: 372.4 g/mol
InChI Key: LWSILZNKPXOFDA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-b][1,3]thiazole ring, a carbonyl group, and a diazepane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The imidazo[2,1-b][1,3]thiazole is a bicyclic structure with nitrogen and sulfur heteroatoms. The fluorophenyl group is a phenyl ring with a fluorine substituent, and the diazepane is a seven-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The carbonyl group could be involved in nucleophilic addition reactions, the imidazo[2,1-b][1,3]thiazole ring might participate in electrophilic substitution reactions, and the fluorine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. If it has biological activity, it could interact with various enzymes or receptors in the body, but this would need to be determined through laboratory testing .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with care, using appropriate personal protective equipment .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in the field of medicinal chemistry if it shows promising biological activity. Further studies would be needed to explore its potential uses .

properties

IUPAC Name

4-[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,4-diazepane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2S/c19-14-4-1-3-13(9-14)15-10-23-16(11-26-18(23)20-15)17(25)22-6-2-5-21(12-24)7-8-22/h1,3-4,9-12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSILZNKPXOFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde
Reactant of Route 6
4-{[6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde

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